molecular formula C225H342N60O66S1 B1149128 GASTRIC INHIBITORY POLYPEPTIDE (PORCINE) CAS No. 11063-17-5

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

Número de catálogo: B1149128
Número CAS: 11063-17-5
Peso molecular: 4975.55
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .

Aplicaciones Científicas De Investigación

Gastric inhibitory polypeptide has numerous applications in scientific research:

Mecanismo De Acción

Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .

Actividad Biológica

Gastric Inhibitory Polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is a hormone produced in the K cells of the duodenum and jejunum. It plays a significant role in glucose metabolism by stimulating insulin secretion in response to food intake. This article explores the biological activity of porcine GIP, including its mechanisms, effects on insulin release, and implications for clinical applications.

Structure and Function

GIP is a peptide hormone consisting of 42 amino acids in its full-length form. The porcine variant, GIP(1-42), has been studied extensively due to its potent biological activity. The primary functions of GIP include:

  • Stimulation of Insulin Secretion : GIP enhances insulin release from pancreatic beta cells in a glucose-dependent manner.
  • Inhibition of Gastric Acid Secretion : Although it is termed "gastric inhibitory," GIP's role in inhibiting gastric acid secretion is relatively weak compared to its insulinotropic effects.

The biological activity of GIP is mediated through its interaction with specific receptors on pancreatic beta cells. Upon binding to the GIP receptor (GIPR), several intracellular signaling pathways are activated, leading to increased cAMP levels and subsequent insulin secretion.

Key Research Findings

  • Insulin Release : Studies have shown that intravenous infusion of porcine GIP can induce insulin release when hyperglycemia is present, suggesting its role as an incretin hormone. A physiological level of approximately 1 ng/ml can be achieved through dietary intake .
  • Response Variability : Elevated GIP responses have been observed in conditions such as obesity and chronic pancreatitis, while reduced responses are noted in patients with celiac disease .

Stability and Purity

The biological activity of GIP can be influenced by its stability and purity in commercial preparations. Research indicates that commercially available preparations may contain biologically inactive fragments, such as des-tyr-ala-GIP(3-42), which do not stimulate insulin release . Therefore, characterization via techniques like High-Performance Liquid Chromatography (HPLC) is essential for ensuring the integrity of GIP preparations used in studies.

Clinical Observations

  • Obesity and Diabetes : In obese patients and those with maturity onset diabetes, exaggerated GIP responses have been documented, indicating a potential dysregulation in the enteroinsular axis .
  • Celiac Disease : Patients with celiac disease exhibit a reduced GIP response, suggesting that the integrity of the intestinal mucosa may influence GIP secretion and action .

Therapeutic Potential

Given its role in insulin secretion, GIP analogs are being investigated for their potential use in treating metabolic disorders such as type 2 diabetes. The development of long-acting GIP analogs could provide new therapeutic avenues for managing blood glucose levels.

Data Summary

Study/SourceFindings
PubMed Study 1 Characterized commercial porcine GIP preparations; identified inactive fragments.
PubMed Study 2 Demonstrated physiological insulinotropic effects; noted variability in patient responses.
UniProt Described structure and functions; highlighted weak gastric acid inhibition.

Propiedades

Número CAS

11063-17-5

Fórmula molecular

C225H342N60O66S1

Peso molecular

4975.55

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.